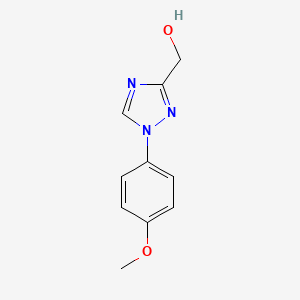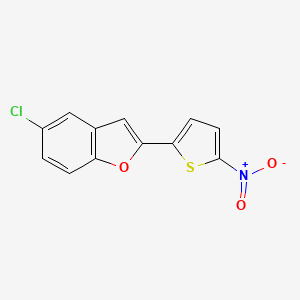![molecular formula C11H9NO4 B12878354 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA to exert its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid include other benzoxazole derivatives such as:
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its antimicrobial activity.
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Exhibits potent antibacterial activity.
3-Chloro-4-(4-Methoxyphenyl)-1-(4-(2-Oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one: Shows moderate antifungal activity.
What sets this compound apart is its unique combination of the benzoxazole and acrylic acid moieties, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(E)-3-[4-(hydroxymethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO4/c13-6-7-2-1-3-8-11(7)12-9(16-8)4-5-10(14)15/h1-5,13H,6H2,(H,14,15)/b5-4+ |
InChI Key |
XTMNVLFBDSJRQU-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)CO |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


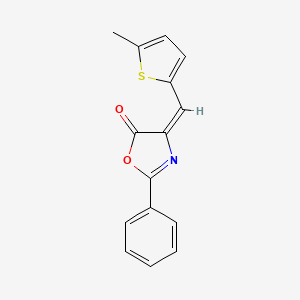
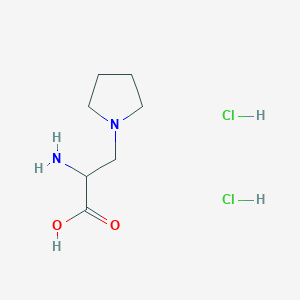
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)

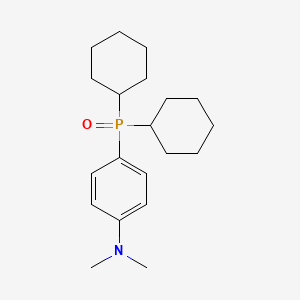
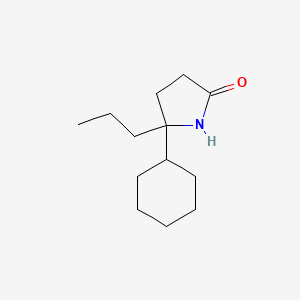
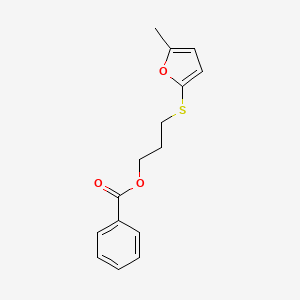
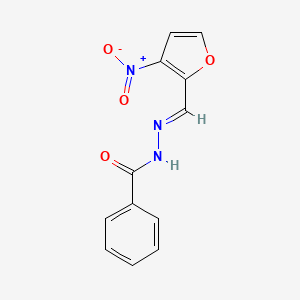
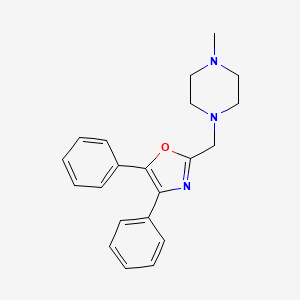
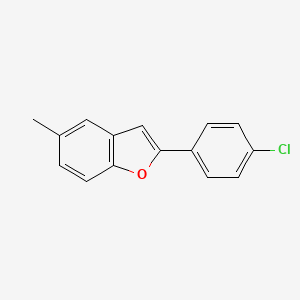
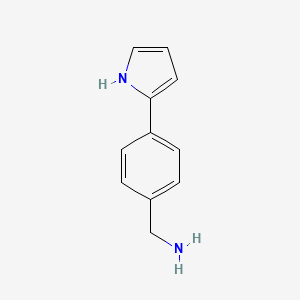
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
